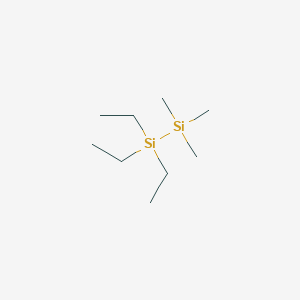
1,1,1-Triethyl-2,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethyl-2,2,2-trimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to ethyl and methyl groups
Vorbereitungsmethoden
The synthesis of 1,1,1-Triethyl-2,2,2-trimethyldisilane typically involves the reaction of silicon-based precursors with ethyl and methyl reagents under controlled conditions. One common method involves the use of chlorosilanes as starting materials, which react with ethyl and methyl lithium reagents to form the desired disilane compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1,1-Triethyl-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon species.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include halogens, alkyl lithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethyl-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic and inorganic synthesis processes.
Medicine: The compound’s unique properties may make it useful in the development of new pharmaceuticals or medical materials.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethyldisilane exerts its effects depends on the specific application. In chemical reactions, the silicon atoms act as reactive centers, facilitating the formation or breaking of bonds with other atoms or molecules. The ethyl and methyl groups can influence the compound’s reactivity and stability, making it suitable for various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triethyl-2,2,2-trimethyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethyl-2,2,2-triphenyldisilane: This compound has phenyl groups instead of ethyl groups, which can affect its reactivity and applications.
1,1,2,2-Tetramethyldisilane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and uses.
1,1,1-Trimethyldisilane: A simpler compound with only methyl groups, which may have different reactivity and applications compared to the triethyl variant.
Eigenschaften
CAS-Nummer |
57080-44-1 |
|---|---|
Molekularformel |
C9H24Si2 |
Molekulargewicht |
188.46 g/mol |
IUPAC-Name |
triethyl(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si2/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
YZLWRHAZMBUSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


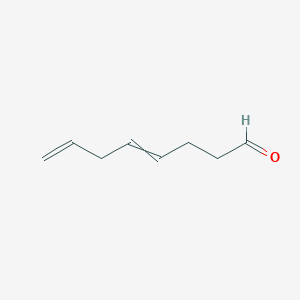
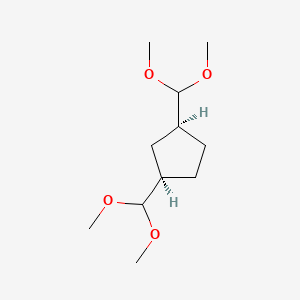
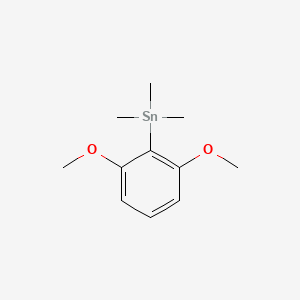
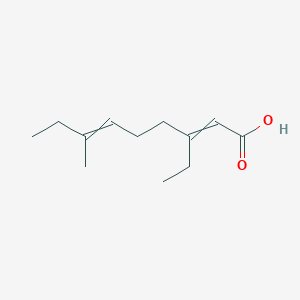
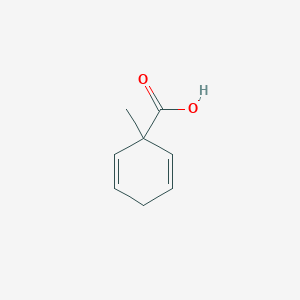
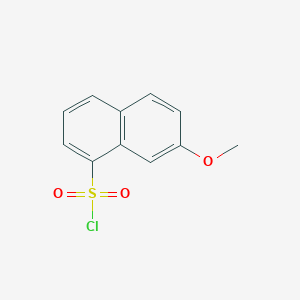
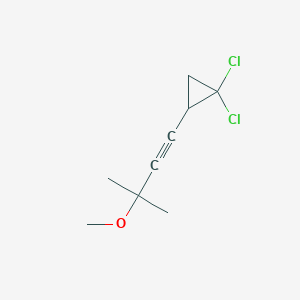
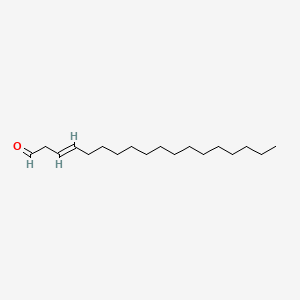
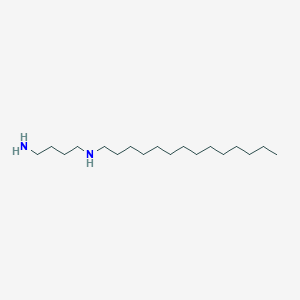
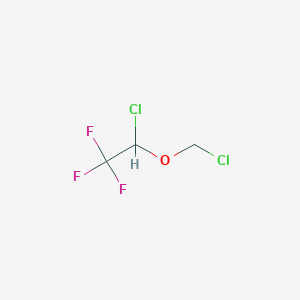
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
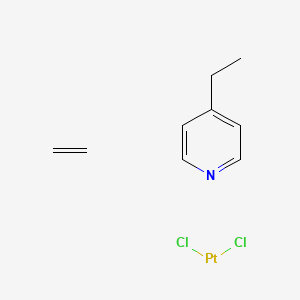
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
